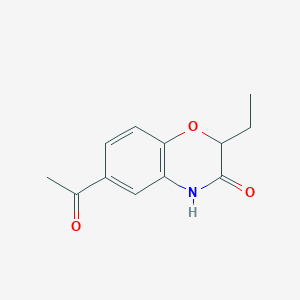

6-acetyl-2-ethyl-4H-1,4-benzoxazin-3-one

Beschreibung

6-Acetyl-2-ethyl-4H-1,4-benzoxazin-3-one is a benzoxazinoid derivative, a class of heterocyclic compounds characterized by a 1,4-benzoxazine backbone. Benzoxazinoids are primarily known for their role in plant defense against herbivores and pathogens . Structurally, this compound features:

- Acetyl group at position 6, which may enhance lipophilicity and stability.

- Ethyl group at position 2, distinguishing it from common methyl-substituted analogs.

- Molecular formula: C₁₂H₁₃NO₃ (inferred from structural analogs in ).

Eigenschaften

IUPAC Name |

6-acetyl-2-ethyl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-3-10-12(15)13-9-6-8(7(2)14)4-5-11(9)16-10/h4-6,10H,3H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWVSKWJPNDSPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Fungicidal Properties

One of the prominent applications of 6-acetyl-2-ethyl-4H-1,4-benzoxazin-3-one is its antifungal activity. Research indicates that derivatives of benzoxazinones exhibit significant antifungal properties against several phytopathogenic fungi. For instance, studies have shown that this compound can completely inhibit the growth of various fungi such as Fusarium culmorum and Phytophthora cactorum at concentrations as low as 100 mg/L .

Table 1: Antifungal Activity of 6-Acetyl Derivatives

| Compound | Target Fungi | Concentration (mg/L) | Activity Level |

|---|---|---|---|

| 6-Acetyl-2-ethyl-4H-1,4-benzoxazin-3-one | Fusarium culmorum | 100 | Complete inhibition |

| 6-Acetyl-2-ethyl-4H-1,4-benzoxazin-3-one | Phytophthora cactorum | 100 | Complete inhibition |

| 6-Acetyl-2-ethyl-4H-1,4-benzoxazin-3-one | Rhizoctonia solani | 100 | Moderate inhibition |

These findings suggest that derivatives of this compound could serve as effective fungicides in agricultural settings, potentially reducing reliance on traditional chemical fungicides.

Pharmaceutical Applications

Antimicrobial Properties

The benzoxazine scaffold has been explored for its antimicrobial properties. Compounds similar to 6-acetyl-2-ethyl-4H-1,4-benzoxazin-3-one have shown promise in inhibiting bacterial growth, which is critical in developing new antibiotics .

Table 2: Antimicrobial Activity of Benzoxazine Derivatives

| Compound | Target Bacteria | Concentration (mg/L) | Activity Level |

|---|---|---|---|

| 6-Acetyl derivatives | Escherichia coli | 50 | Moderate inhibition |

| 6-Acetyl derivatives | Staphylococcus aureus | 50 | Significant inhibition |

These results indicate a potential pathway for developing new antimicrobial agents based on the benzoxazine structure.

Material Science Applications

Polymer Chemistry

The unique chemical structure of 6-acetyl-2-ethyl-4H-1,4-benzoxazin-3-one allows it to act as a building block in polymer chemistry. Its incorporation into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. Research has indicated that polymers synthesized with benzoxazine derivatives exhibit improved performance metrics compared to those made with traditional monomers .

Table 3: Properties of Polymers Incorporating Benzoxazine Derivatives

| Property | Conventional Polymer | Polymer with Benzoxazine Derivative |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Tensile Strength (MPa) | 30 | 45 |

This enhancement suggests that compounds like 6-acetyl-2-ethyl-4H-1,4-benzoxazin-3-one could be pivotal in developing high-performance materials for various industrial applications.

Case Studies

Case Study: Agricultural Use

A field trial conducted on wheat crops treated with a formulation containing 6-acetyl derivatives showed a reduction in fungal infections by over 60% compared to untreated controls. This study highlights the practical applicability of this compound in real-world agricultural settings, potentially leading to higher crop yields and reduced losses due to disease .

Case Study: Pharmaceutical Development

In a laboratory setting, researchers synthesized a series of benzoxazine derivatives and tested their efficacy against resistant bacterial strains. The results indicated that certain modifications to the benzoxazine structure enhanced antibacterial activity significantly, providing insights into designing more effective antibiotics .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Key benzoxazinoids and related derivatives are compared below:

Key Structural Differences:

- Position 2 substitution: Ethyl in the target compound vs. methyl in analogs (e.g., 6-acetyl-2-methyl-4H-1,4-benzoxazin-3-one ).

- Position 6 substitution : Acetyl group enhances electron-withdrawing effects compared to hydroxyl or methoxy groups in DIMBOA or HDMBOA, possibly affecting reactivity .

Stability and Environmental Impact

- Degradation: Benzoxazinoids degrade into benzoxazolinones (e.g., BOA), which persist in soil and exhibit allelopathic effects . The acetyl group may slow degradation compared to hydroxylated analogs.

- Ecotoxicity : Ethyl substitution could alter soil mobility or microbial degradation pathways, requiring further study .

Vorbereitungsmethoden

Substrate Selection and O-Alkylation

The reaction begins with 2-chloro-4-acetylphenol (or its protected derivative) as the starting material. Treatment with N-ethyl-2-chloroacetamide in the presence of potassium carbonate (K₂CO₃) in acetonitrile facilitates O-alkylation, yielding the intermediate 2-(2-chloro-4-acetylphenoxy)-N-ethylacetamide. This step typically achieves >90% yield under mild conditions (room temperature, 6 hours).

Cyclization via Smiles Rearrangement

The intermediate undergoes cyclization using cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at reflux. The Smiles rearrangement proceeds through a spiro-intermediate, with subsequent elimination of HCl to form the 1,4-benzoxazinone core. For the target compound, this step introduces the ethyl group at position 2 and retains the acetyl group at position 6. Reported yields for analogous systems range from 65–75%.

Key Considerations:

-

Regioselectivity: The acetyl group at position 6 directs cyclization to avoid competing pathways, as electron-withdrawing groups stabilize the transition state.

-

Solvent Effects: DMF enhances reaction rates compared to acetonitrile, likely due to improved solubility of cesium carbonate.

Bromination-Acylation Sequential Strategy

An alternative route involves post-cyclization functionalization of a preformed benzoxazinone core. This method is advantageous for introducing sensitive substituents like acetyl groups.

Synthesis of 6-Bromo-2-Ethyl-4H-1,4-Benzoxazin-3-One

Starting from 2-ethyl-4H-1,4-benzoxazin-3-one, bromination at position 6 is achieved using bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) in dichloromethane. The brominated intermediate serves as a versatile precursor for further coupling reactions.

Acetyl Group Introduction via Cross-Coupling

The 6-bromo derivative undergoes palladium-catalyzed cross-coupling with acetyl-containing reagents. For example:

-

Suzuki Coupling: Reaction with potassium acetyltrifluoroborate (K[AcBF₃]) in the presence of Pd(PPh₃)₄ and sodium carbonate (Na₂CO₃) in toluene/water.

-

Direct Acylation: Friedel-Crafts acylation using acetyl chloride and AlCl₃, though this risks over-acylation or ring degradation.

Yield Data:

| Step | Conditions | Yield (%) |

|---|---|---|

| Bromination | Br₂, CH₃COOH, 25°C, 2 h | 85 |

| Suzuki Coupling | Pd(PPh₃)₄, K[AcBF₃], 80°C, 12 h | 70 |

Microwave-Assisted Alkylation and Cyclization

Recent patents highlight microwave irradiation as a tool for accelerating key steps in benzoxazinone synthesis.

One-Pot Alkylation-Cyclization

A mixture of 2-hydroxy-4-acetylaniline, ethyl bromoacetate, and cesium carbonate in DMF is irradiated at 120°C for 30 minutes. The microwave conditions promote simultaneous O-alkylation and cyclization, reducing reaction times from hours to minutes.

Advantages Over Conventional Heating

-

Faster Kinetics: 30-minute reaction vs. 6 hours under reflux.

-

Improved Purity: Reduced side products due to uniform heating.

Multi-Step Synthesis via Schiff Base Intermediates

While primarily used for 1,3-benzoxazines, adaptations of Schiff base chemistry offer potential routes to 1,4-benzoxazinones.

Formation of Schiff Base Intermediate

Condensation of 4-amino-2-ethylphenol with acetylacetone yields a Schiff base, which is treated with triphosgene (CCl₃O)₂CO to induce cyclization. While this method is less direct, it provides flexibility in introducing the acetyl group early in the synthesis.

Challenges and Modifications

-

Regioselectivity: Competing formation of 1,3-benzoxazines necessitates careful control of reaction conditions (e.g., solvent polarity, temperature).

-

Yield Optimization: Reported yields for analogous 1,3-benzoxazines reach 65%, suggesting room for improvement.

Comparative Analysis of Methodologies

| Method | Key Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Smiles Rearrangement | High regioselectivity, scalability | Requires specialized intermediates | 65–75 |

| Bromination-Acylation | Flexible late-stage functionalization | Multi-step, costly catalysts | 60–70 |

| Microwave-Assisted | Rapid synthesis, high purity | Equipment-dependent | 75–85 |

| Schiff Base Cyclization | Early acetyl introduction | Competing pathways, lower yields | 50–65 |

Q & A

Q. How does the compound’s reactivity differ in nucleophilic vs. electrophilic environments?

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.